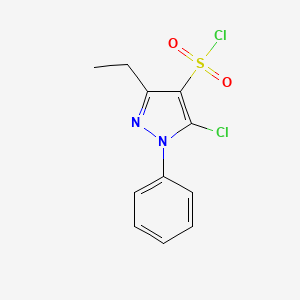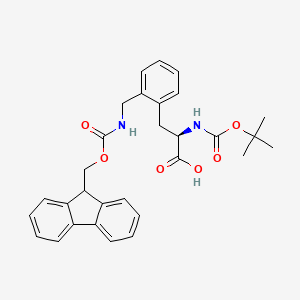
5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The multicomponent approach is used for the synthesis of the pyrazole nucleus by performing one-pot synthesis reaction to get a high yield of the product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The molecular weight of this compound is 323.17 .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies and have been the focus of many techniques due to their frequent use .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 323.17 . The compound is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Wissenschaftliche Forschungsanwendungen
GABA-gated Chloride Channel Targeting
Phenylpyrazole compounds, which include variants like 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride, have been identified as targeting the GABA-gated chloride channel. These compounds, particularly in the context of insecticides, show potent activity by interfering with this channel, which is crucial for neural signal transmission. This research underlines the potential use of such compounds in developing selective insecticidal agents (Cole, Nicholson, & Casida, 1993).
Ring-Opening-Ring-Closure Reactions
Studies have explored the chemical behavior of similar compounds in ring-opening-ring-closure reactions, highlighting the versatility of these compounds in synthetic chemistry. This research is vital for understanding the chemical properties and potential applications of phenylpyrazoles in various synthetic processes (Becher et al., 1992).
Synthesis of Heterocyclic Compounds
Research into the reactions of phenylpyrazole derivatives has led to the synthesis of new heterocyclic compounds like pyrazolo[1,5-c]-1,2,4-triazoles. These findings are significant for the development of new materials and pharmaceuticals, demonstrating the broad utility of phenylpyrazoles in organic synthesis (Elnagdi et al., 1977).
Development of Fluorescent Molecular Probes
Research into diphenyloxazoles, closely related to phenylpyrazoles, has led to the development of new fluorescent solvatochromic dyes. These compounds are used as sensitive fluorescent molecular probes in biological research, indicating the potential of phenylpyrazole derivatives in bioimaging and diagnostic applications (Diwu et al., 1997).
Antibacterial and Surface Activity
Studies have demonstrated the antibacterial properties and surface activity of triazole derivatives, including those related to phenylpyrazoles. This research suggests the potential of such compounds in developing new antimicrobial agents and surface-active materials (El-Sayed, 2006).
Analysis of Fipronil Insecticide
Research into fipronil, a phenylpyrazole insecticide, and its metabolites has provided insights into the mechanisms of selective toxicity. This knowledge is crucial for understanding the environmental impact and safety profiles of these compounds (Hainzl, Cole, & Casida, 1998).
Wirkmechanismus
Target of Action
The primary targets of 5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride are likely to be glutamate-activated chloride channels in insects . This is based on the fact that it is a phenylpyrazole compound, and phenylpyrazole insecticides are known to function by blocking these channels . These channels play a crucial role in the nervous system of insects, and their disruption leads to the insect’s paralysis and eventual death .
Mode of Action
This compound interacts with its targets by blocking the glutamate-activated chloride channels . This blockage disrupts the normal functioning of the insect’s nervous system, leading to paralysis .
Biochemical Pathways
It is known that the blockage of glutamate-activated chloride channels disrupts the normal functioning of the insect’s nervous system . This disruption can lead to a cascade of effects in the insect’s body, ultimately resulting in paralysis and death .
Result of Action
The primary result of the action of this compound is the disruption of the insect’s nervous system , leading to paralysis and death . This is achieved through the blockage of glutamate-activated chloride channels, which are crucial for the normal functioning of the insect’s nervous system .
Zukünftige Richtungen
The future directions of “5-Chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis techniques and biological activity related to pyrazole derivatives . Their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry suggests potential for continued research and development in these areas.
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-1-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-9-10(18(13,16)17)11(12)15(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFVHDLWXDQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551273-05-2 |
Source


|
| Record name | 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)
![3-(2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2892345.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)




![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2892357.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2892359.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2892360.png)
